4,5-Dimethoxy-2-nitroaniline
Overview
Description
4,5-Dimethoxy-2-nitroaniline is an organic compound with the chemical formula C8H10N2O4. It is characterized by the presence of two methoxy groups and a nitro group attached to an aniline ring. This compound is a white crystalline solid that is soluble in common organic solvents and is relatively stable under normal conditions .
Mechanism of Action
Target of Action
It has been used in the screening of the enzyme arylamine n-acetyltransferase (aaat) isolated from bacillus cereus . AAAT is involved in the metabolism of arylamine and hydrazine drugs and carcinogens .
Mode of Action
It’s suggested that it may produce reactive oxygen species . Reactive oxygen species are chemically reactive molecules containing oxygen, which play an important role in cell signaling and homeostasis .
Biochemical Pathways
Its potential to produce reactive oxygen species suggests it may impact oxidative stress pathways .
Result of Action
Its potential to produce reactive oxygen species suggests it may induce oxidative stress, which can lead to various cellular responses, including cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,5-Dimethoxy-2-nitroaniline. For instance, its water solubility suggests that it may be mobile in the environment . Additionally, it’s noted that the compound should be stored in a well-ventilated place and the container should be kept tightly closed . These factors could potentially influence the compound’s stability and efficacy.
Biochemical Analysis
Cellular Effects
It’s possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available information on how the effects of 4,5-Dimethoxy-2-nitroaniline vary with different dosages in animal models . Future studies should investigate this, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dimethoxy-2-nitroaniline can be synthesized through the nitration of 4,5-dimethoxyaniline. The process involves mixing 4,5-dimethoxyaniline with a nitrating agent, such as nitric acid, under controlled low-temperature conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale nitration reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-nitroaniline undergoes various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or other strong nucleophiles can be used under appropriate conditions.
Major Products Formed
Scientific Research Applications
4,5-Dimethoxy-2-nitroaniline has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-nitroaniline: This compound has a similar structure but with different positions of the methoxy and nitro groups.
3,6-Dimethoxy-4-nitroaniline: Another structurally related compound with methoxy groups at different positions.
Uniqueness
4,5-Dimethoxy-2-nitroaniline is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective reduction and substitution reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4,5-dimethoxy-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-13-7-3-5(9)6(10(11)12)4-8(7)14-2/h3-4H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAJFLKWQVYIFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405272 | |
Record name | 4,5-dimethoxy-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7595-31-5 | |
Record name | 4,5-dimethoxy-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dimethoxy-2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.